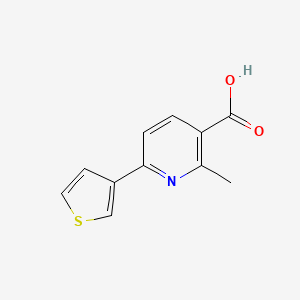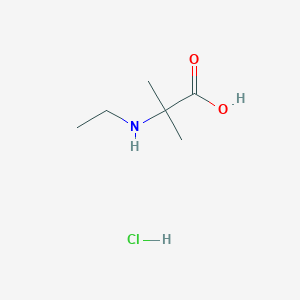
4-isocyanato-3,4-dihydro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanato-3,4-dihydro-2H-1-benzopyran is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol . It is also known by its IUPAC name, 4-isocyanatochromane . This compound is characterized by the presence of an isocyanate group attached to a chromane ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
The synthesis of 4-isocyanato-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 4-hydroxy-3,4-dihydro-2H-1-benzopyran with phosgene or a phosgene equivalent under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition and ensure high yield. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Analyse Des Réactions Chimiques
4-Isocyanato-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions typically involving mild temperatures and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Applications De Recherche Scientifique
4-Isocyanato-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-isocyanato-3,4-dihydro-2H-1-benzopyran involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urea or carbamate linkages . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in medicinal chemistry .
Comparaison Avec Des Composés Similaires
4-Isocyanato-3,4-dihydro-2H-1-benzopyran can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Unlike this compound, phenyl isocyanate lacks the chromane ring structure, making it less versatile in certain synthetic applications.
Methyl isocyanate: This compound is more volatile and toxic compared to this compound, limiting its use in industrial applications.
Hexamethylene diisocyanate: While this compound is widely used in polyurethane production, it does not possess the unique chromane ring structure of this compound, which can be advantageous in specific synthetic routes.
Propriétés
IUPAC Name |
4-isocyanato-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-11-9-5-6-13-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVCCFEDUFHIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)
![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)



![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)

![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
